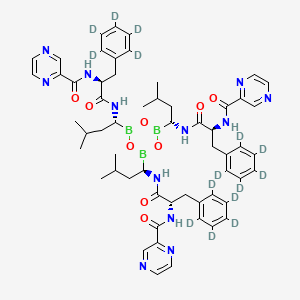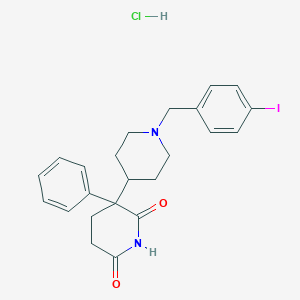
mAChR-IN-1 hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
mAChR-IN-1 hydrochloride is a potent muscarinic cholinergic receptor antagonist. It is known for its high affinity and selectivity towards muscarinic acetylcholine receptors, with an IC50 value of 17 nM . This compound is primarily used in scientific research to study the functions and mechanisms of muscarinic acetylcholine receptors, which play a crucial role in the central and peripheral nervous systems.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of mAChR-IN-1 hydrochloride involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The detailed synthetic route and reaction conditions are typically proprietary information held by the manufacturers. it generally involves the use of organic solvents, catalysts, and specific reaction conditions to achieve high purity and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the compound’s purity and consistency. The compound is usually produced in solid form and can be dissolved in solvents like DMSO or water for experimental use .
化学反应分析
Types of Reactions
mAChR-IN-1 hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols .
科学研究应用
mAChR-IN-1 hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used to study the chemical properties and reactions of muscarinic acetylcholine receptors.
Biology: It helps in understanding the biological functions of muscarinic acetylcholine receptors in various physiological processes.
Medicine: It is used in the development of drugs targeting muscarinic acetylcholine receptors for the treatment of diseases like Alzheimer’s and schizophrenia.
作用机制
mAChR-IN-1 hydrochloride exerts its effects by binding to muscarinic acetylcholine receptors and inhibiting their activity. This inhibition prevents the normal binding of acetylcholine, a neurotransmitter, to the receptors, thereby blocking the downstream signaling pathways. The molecular targets of this compound include the five subtypes of muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5), each of which has distinct physiological roles .
相似化合物的比较
Similar Compounds
Some compounds similar to mAChR-IN-1 hydrochloride include:
Pirenzepine: A selective M1 receptor antagonist.
Atropine: A non-selective muscarinic receptor antagonist.
Scopolamine: Another non-selective muscarinic receptor antagonist
Uniqueness
This compound is unique due to its high selectivity and potency towards muscarinic acetylcholine receptors. Its IC50 value of 17 nM indicates a strong binding affinity, making it a valuable tool in research for studying the specific functions and mechanisms of these receptors .
属性
IUPAC Name |
3-[1-[(4-iodophenyl)methyl]piperidin-4-yl]-3-phenylpiperidine-2,6-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25IN2O2.ClH/c24-20-8-6-17(7-9-20)16-26-14-11-19(12-15-26)23(18-4-2-1-3-5-18)13-10-21(27)25-22(23)28;/h1-9,19H,10-16H2,(H,25,27,28);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPQCDPVLUEOSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=C(C=C4)I.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClIN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
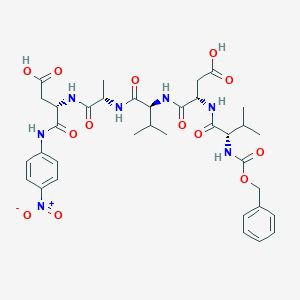
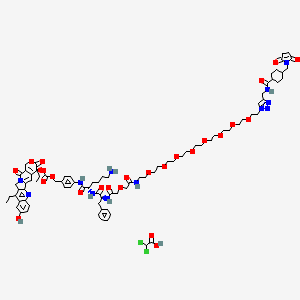
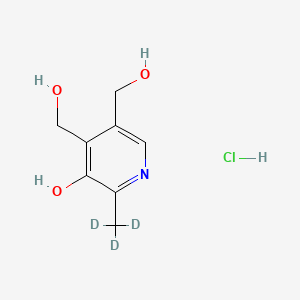
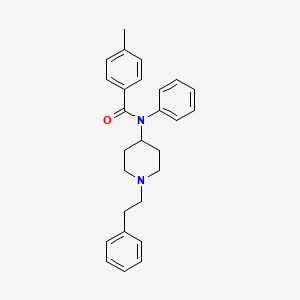
![3-hydroxy-N-[(3R,4R,7S,20S,27R,28R,31S,44S)-27-[(3-hydroxyquinoline-2-carbonyl)amino]-4,15,28,39-tetramethyl-2,6,13,16,19,26,30,37,40,43-decaoxo-1,5,12,15,18,25,29,36,39,42-decazapentacyclo[42.4.0.07,12.020,25.031,36]octatetracontan-3-yl]quinoline-2-carboxamide](/img/structure/B10814756.png)
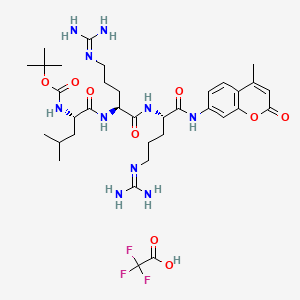
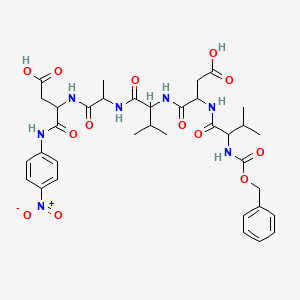
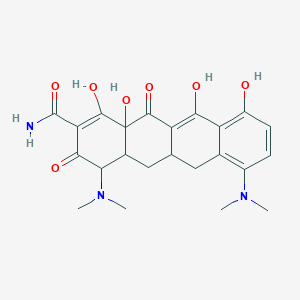
![(3E,7S,8R,9S,10S,13E,15S,16S,17E,19S,20R,21E,23S,24R,26S,28S,30S,31S,32R,33S,34R,36S,38S,39E,42S)-42-[(2R,3R)-6-amino-3-hydroxyhexan-2-yl]-8,10,16,20,24,26,28,30,32,34,36,38-dodecahydroxy-3,7,9,15,19,21,31,33-octamethyl-23-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclodotetraconta-3,13,17,21,39-pentaen-2-one](/img/structure/B10814774.png)
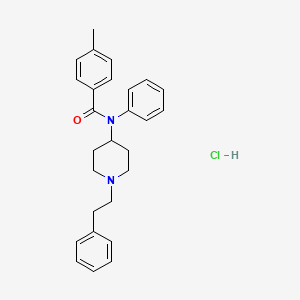
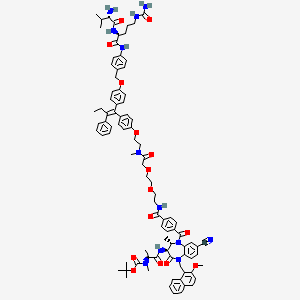
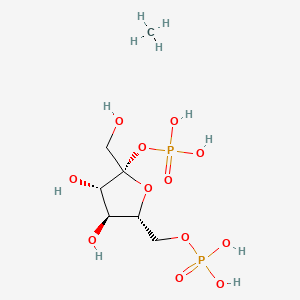
![N-benzyl-2-chloro-N-[1-(4-morpholin-4-ylbenzoyl)azepan-4-yl]acetamide](/img/structure/B10814802.png)
